molecular formula C13H10OS2 B3034310 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one CAS No. 155669-26-4

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one

Cat. No.: B3034310
CAS No.: 155669-26-4
M. Wt: 246.4 g/mol
InChI Key: IWLDEULFZPGROA-KQQUZDAGSA-N
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Description

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles, attached to a pentadienone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2-acetylthiophene and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically takes place in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

1,5-Bis-(2-thienyl)-1,4-pentadien-3-one can be compared with other chalcone derivatives and thiophene-containing compounds:

    Chalcone Derivatives: Similar compounds include 1,5-Bis-(4-methoxyphenyl)-1,4-pentadien-3-one and 1,5-Bis-(4-chlorophenyl)-1,4-pentadien-3-one. These compounds share the α,β-unsaturated carbonyl system but differ in the substituents on the aromatic rings.

    Thiophene-Containing Compounds: Similar compounds include 2,5-Bis-(2-thienyl)-1,3,4-oxadiazole and 2,2’-Bithiophene. These compounds contain thiophene rings but differ in their overall structure and functional groups.

The uniqueness of this compound lies in its combination of the chalcone backbone with thiophene rings, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

(1E,4E)-1,5-dithiophen-2-ylpenta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLDEULFZPGROA-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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